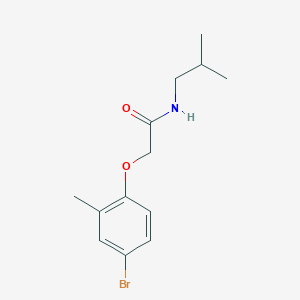![molecular formula C21H27N3O4S B297158 N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297158.png)
N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as BZP, and it is a piperazine derivative that has been synthesized through various methods. BZP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
作用機序
The exact mechanism of action of BZP is not fully understood, but it is believed to act as a dopamine and serotonin releaser. BZP has been found to increase the release of dopamine and serotonin in the brain, leading to increased levels of these neurotransmitters. This increase in neurotransmitter levels is believed to be responsible for the biochemical and physiological effects of BZP.
Biochemical and Physiological Effects
BZP has been found to exhibit a range of biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. BZP has also been found to increase the release of dopamine and serotonin in the brain, leading to feelings of euphoria, increased energy, and heightened alertness. Additionally, BZP has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
実験室実験の利点と制限
One of the advantages of BZP for lab experiments is its ability to cross the blood-brain barrier, making it a promising candidate for studies on the central nervous system. Additionally, BZP has a relatively short half-life, making it easier to control the duration of its effects. However, one limitation of BZP for lab experiments is its potential for abuse, which can make it difficult to obtain regulatory approval for studies involving human subjects.
将来の方向性
There are several future directions for BZP research. One area of research is the development of BZP derivatives that exhibit improved therapeutic efficacy and reduced potential for abuse. Additionally, BZP could be studied for its potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of BZP and its potential interactions with other drugs.
Conclusion
In conclusion, BZP is a promising compound that has gained significant attention in the field of scientific research. Its ability to cross the blood-brain barrier and exhibit dopaminergic and serotonergic effects make it a promising candidate for further studies on the central nervous system. While BZP has exhibited promising results in various studies, further research is needed to fully understand its potential as a therapeutic agent for neurological disorders.
合成法
BZP can be synthesized through various methods, including the reaction of benzyl chloride with 1-(4-methoxyphenyl)piperazine, followed by the reaction of the resulting compound with ethyl 2-chloroacetate and sodium methanesulfonate. Another synthesis method involves the reaction of benzylamine with 1-(4-methoxyphenyl)piperazine, followed by the reaction of the resulting compound with ethyl 2-chloroacetate and sodium methanesulfonate. These synthesis methods have been optimized to produce high yields of BZP with high purity.
科学的研究の応用
BZP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BZP is in the field of neuroscience, where it has been found to exhibit dopaminergic and serotonergic effects. BZP has also been studied for its potential as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia. Additionally, BZP has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
特性
分子式 |
C21H27N3O4S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
N-benzyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-10-8-19(9-11-20)22-12-14-23(15-13-22)21(25)17-24(29(2,26)27)16-18-6-4-3-5-7-18/h3-11H,12-17H2,1-2H3 |
InChIキー |
XKSLUDZREZHECQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC3=CC=CC=C3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)

